N-(5-chloro-2-methoxyphenyl)-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxamide

structure-activity relationship halogen bonding medicinal chemistry

N-(5-chloro-2-methoxyphenyl)-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxamide (molecular formula C₁₉H₁₉ClN₂O₃; MW 358.8 g/mol) is a fully synthetic small molecule belonging to the 5-oxopyrrolidine-3-carboxamide class. The compound features a 1-methyl-5-oxo-2-phenylpyrrolidine core linked via a carboxamide bridge to a 5-chloro-2-methoxyphenyl ring.

Molecular Formula C19H19ClN2O3
Molecular Weight 358.8 g/mol
Cat. No. B12202275
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-chloro-2-methoxyphenyl)-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxamide
Molecular FormulaC19H19ClN2O3
Molecular Weight358.8 g/mol
Structural Identifiers
SMILESCN1C(C(CC1=O)C(=O)NC2=C(C=CC(=C2)Cl)OC)C3=CC=CC=C3
InChIInChI=1S/C19H19ClN2O3/c1-22-17(23)11-14(18(22)12-6-4-3-5-7-12)19(24)21-15-10-13(20)8-9-16(15)25-2/h3-10,14,18H,11H2,1-2H3,(H,21,24)
InChIKeyYAUXHJHPABATNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(5-Chloro-2-methoxyphenyl)-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxamide: Chemical Identity and Core Scaffold Overview


N-(5-chloro-2-methoxyphenyl)-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxamide (molecular formula C₁₉H₁₉ClN₂O₃; MW 358.8 g/mol) is a fully synthetic small molecule belonging to the 5-oxopyrrolidine-3-carboxamide class . The compound features a 1-methyl-5-oxo-2-phenylpyrrolidine core linked via a carboxamide bridge to a 5-chloro-2-methoxyphenyl ring. This core scaffold appears in multiple patent families, including patent WO2015197028A1, which describes pyrrolidine carboxamide derivatives as hepatitis C virus (HCV) inhibitors [1]. The compound is commercially available for research use through multiple vendors and is catalogued in screening compound libraries, though its specific pharmacological profile remains sparsely characterized in the open literature relative to close structural analogs [2].

Why N-(5-Chloro-2-methoxyphenyl)-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxamide Cannot Be Simply Replaced by In-Class Analogs


Within the 5-oxopyrrolidine-3-carboxamide chemotype, relatively minor modifications to the N-aryl carboxamide substituent can produce large shifts in both the magnitude and the selectivity profile of biological activity. For example, published SAR around the CCR5 antagonist series demonstrates that introducing 3,4-dichloro substitution onto the central phenyl ring improved CCR5 binding affinity by approximately 38-fold (from IC₅₀ = 1.9 µM to 0.050 µM) relative to the unsubstituted lead [1]. In the context of the target compound, the specific 5-chloro-2-methoxyphenyl substitution pattern represents a distinct pharmacophoric vector—combining a chlorine atom at the 5-position for potential halogen bonding and a methoxy group at the 2-position that influences both electronic character and conformational preference of the amide linkage . Procurement decisions that treat any 5-oxopyrrolidine-3-carboxamide as functionally interchangeable therefore risk selecting an analog with undocumented—and potentially absent—activity at the biological target of interest, particularly given the absence of systematic cross-screening data across the full analog space .

Quantitative Differentiation Evidence for N-(5-Chloro-2-methoxyphenyl)-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxamide Against Nearest Analogs


Chlorine Positional Isomerism: 5-Chloro-2-methoxy vs. 3-Chloro vs. 2-Chlorobenzyl Substitution Patterns

The target compound bears a 5-chloro-2-methoxyphenyl amide substituent, which differs from the 3-chlorophenyl analog (N-(3-chlorophenyl)-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxamide) and the 2-chlorobenzyl analog (N-(2-chlorobenzyl)-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxamide) in both the position of the chlorine atom and the presence of the ortho-methoxy group . While no direct head-to-head comparative bioassay data are available in the open literature for these three compounds tested in the same assay system, published SAR for the 5-oxopyrrolidine-3-carboxamide class demonstrates that chlorine substitution pattern on the N-aryl ring is a critical determinant of target binding. In the CCR5 antagonist series, moving from unsubstituted phenyl to 3,4-dichlorophenyl improved IC₅₀ from 1,900 nM to 50 nM (38-fold) [1]. The 5-chloro-2-methoxyphenyl motif introduces both a hydrogen-bond-accepting methoxy group and a halogen-bond-donating chlorine in a defined spatial arrangement that is absent in all comparator analogs, creating a unique pharmacophoric signature .

structure-activity relationship halogen bonding medicinal chemistry

N1-Substituent Differentiation: 1-Methyl vs. 1-Cyclohexyl 5-Oxopyrrolidine Core

The target compound contains a 1-methyl substituent on the pyrrolidine nitrogen, distinguishing it from the 1-cyclohexyl analog N-(5-chloro-2-methoxyphenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide . The 1-cyclohexyl analog has been tested against Mycobacterium tuberculosis enoyl-ACP reductase (NADH-dependent), showing an IC₅₀ of 1,600 nM in a biochemical assay monitoring NADH consumption at 340 nm [1]. While the 1-methyl target compound has not been tested in this same assay in publicly available data, the difference in N1-substitution has established consequences for molecular properties: the methyl group yields a lower molecular weight (358.8 vs. 350.8 g/mol for the cyclohexyl analog, noting the cyclohexyl analog has a slightly lower MW due to absence of the phenyl group at position 2) and reduced lipophilicity, which may translate to altered membrane permeability and metabolic stability profiles . The 1-methyl-2-phenyl substitution pattern is distinct from the 1-cyclohexyl motif found in the M. tuberculosis InhA inhibitor series, making the target compound more closely aligned with the CCR5/HCV-targeted chemotype space [2].

enoyl-ACP reductase Mycobacterium tuberculosis enzyme inhibition

Methoxy Group Count: Mono-methoxy (5-chloro-2-methoxy) vs. Di-methoxy (3,5-dimethoxy) Phenyl Substitution

The target compound features a single methoxy group at the 2-position in combination with a 5-chloro substituent, distinguishing it from the 3,5-dimethoxyphenyl analog N-(3,5-dimethoxyphenyl)-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxamide (C₂₀H₂₂N₂O₄, MW 354.4 g/mol) . The replacement of a methoxy group with chlorine has quantifiable physicochemical consequences: the 5-chloro-2-methoxyphenyl motif increases molecular weight by approximately 4.4 Da relative to the 3,5-dimethoxy analog, reduces the hydrogen bond acceptor count (3 vs. 4 for the dimethoxy analog), and lowers topological polar surface area [1]. Computed octanol-water partition coefficients (XLogP3) have been reported for closely related 5-oxopyrrolidine-3-carboxamide derivatives in the range of 1.1–2.5, and the chlorine-for-methoxy substitution is expected to increase lipophilicity by approximately 0.5–0.8 log units based on fragment-based π-value contributions (Cl: +0.71 vs. OCH₃: −0.02 for aromatic substitution) [2]. No head-to-head biological activity comparison exists in the public domain.

lipophilicity polar surface area ADME prediction

HCV Inhibitor Patent Attribution: Positioning Relative to the 5-Oxopyrrolidine-3-carboxamide Patent Landscape

The target compound falls within the generic Markush structure of patent WO2015197028A1, which claims pyrrolidine carboxamide derivatives as HCV inhibitors [1]. This patent attribution provides a defined disease indication context that is absent for many close analogs. For example, N-(5-chloro-2-methoxyphenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide is associated instead with antibacterial screening (M. tuberculosis InhA), while N-(3,5-dimethoxyphenyl)-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxamide has been noted for potential antifungal applications [2]. While no specific IC₅₀ or EC₅₀ values for the target compound against HCV replicon or HCV NS5B are publicly disclosed, the patent context signals that the 1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxamide scaffold with specific N-aryl substitution was selected from a broader screening campaign for antiviral activity, providing a rational starting point for HCV-focused research programs .

HCV inhibitor patent exclusivity intellectual property

Recommended Application Scenarios for N-(5-Chloro-2-methoxyphenyl)-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxamide in Research and Procurement


HCV Antiviral Drug Discovery: Lead Identification and Patent-Bounded SAR Expansion

The compound's inclusion within the claim scope of WO2015197028A1 (HCV inhibitors) makes it directly relevant for laboratories pursuing hepatitis C drug discovery [1]. As the 5-oxopyrrolidine-3-carboxamide scaffold has demonstrated the capacity for sub-micromolar target engagement in related chemokine receptor contexts (CCR5 IC₅₀ values as low as 38–57 nM for optimized analogs), this compound serves as a structurally defined starting point for SAR campaigns aimed at identifying the contribution of the 5-chloro-2-methoxyphenyl motif to HCV target binding, selectivity, and resistance profile [2]. Procurement of this specific compound—rather than the 3,5-dimethoxy or 3-chlorophenyl analogs—ensures that SAR data generated are directly mappable onto the patent landscape.

Pharmacophoric Probe for Halogen Bonding and Dual Hydrogen-Bond Acceptor Interactions

The unique combination of a 5-chloro substituent (capable of halogen bonding as a σ-hole donor) and a 2-methoxy group (hydrogen bond acceptor) on the same phenyl ring creates a distinctive pharmacophoric probe absent in the 3-chlorophenyl, 2-chlorobenzyl, and 3,5-dimethoxyphenyl analogs . This compound can be deployed in structural biology studies (X-ray crystallography, cryo-EM) or biophysical assays (SPR, ITC) to determine whether halogen bonding at the 5-position contributes measurably to target binding enthalpy, potentially guiding rational optimization of halogen substitution in follow-up series.

Cross-Scaffold Selectivity Profiling Against InhA and Related Enoyl-ACP Reductases

The 1-cyclohexyl analog has documented activity against M. tuberculosis InhA (IC₅₀ = 1,600 nM), providing a quantitative baseline for a comparator scaffold [3]. The target compound, with its 1-methyl-2-phenyl substitution replacing the 1-cyclohexyl motif, can be screened in parallel against InhA and other enoyl-ACP reductase isoforms to establish whether the 1-methyl-2-phenyl pyrrolidine core retains or loses antibacterial target engagement. Such cross-screening data would directly address the selectivity implications of N1-substitution within this chemotype.

Physicochemical Property Benchmarking for CNS vs. Peripheral Target Access

Based on estimated logP differences of approximately 0.7 log units relative to the more polar 3,5-dimethoxy analog, this compound provides a test case for evaluating whether the increased lipophilicity conferred by chlorine-for-methoxy substitution translates into improved passive membrane permeability in Caco-2 or MDCK assays [4]. Paired testing of the target compound and the 3,5-dimethoxy analog in a standardized permeability assay would generate quantitative structure-property relationship (QSPR) data valuable for prioritizing compound libraries for CNS-penetrant versus peripherally-restricted target product profiles.

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